N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide
Description
N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused bicyclic system combining an imidazo[1,2-a]pyridine core with a pyrazole moiety. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-16-8-10(6-14-16)15-12(18)9-2-3-11-13-4-5-17(11)7-9/h2-8H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCAIPHIZZIFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further functionalization to introduce the pyrazole moiety and the carboxamide group. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or ethanol .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are designed to enhance yield, reduce reaction time, and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and automated reaction systems are employed to achieve large-scale production efficiently .
Chemical Reactions Analysis
Types of Reactions: N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the carboxamide group.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles; conditions: often in polar aprotic solvents
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs, which may exhibit different biological activities .
Scientific Research Applications
N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways, thereby modulating cellular processes. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent. The compound’s ability to bind to and modulate the activity of these targets is attributed to its unique structural features .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyridine analogues
- Pyrazolo[1,5-a]pyrimidine derivatives
Comparison: N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide stands out due to its specific combination of the imidazo[1,2-a]pyridine core with a pyrazole moiety, which imparts unique biological activities. Compared to similar compounds, it may exhibit enhanced potency and selectivity for certain molecular targets, making it a valuable scaffold for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
